molecular formula C9H9ClFNO2 B1489543 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide CAS No. 1339010-08-0

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1489543
CAS No.: 1339010-08-0
M. Wt: 217.62 g/mol
InChI Key: CVZAWJSSHJDLJV-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-methoxy-N-methylbenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. In this case, the benzene ring is substituted with a chlorine atom at the 2nd position and a fluorine atom at the 6th position. The amide group is substituted with a methoxy group and a methyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9ClFNO2. It has a molecular weight of 217.62 . The structure includes a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The chlorine and fluorine atoms are attached to the benzene ring, and the amide group is attached to one of the carbon atoms of the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, we can predict that it would be a solid at room temperature, given the presence of the benzene ring and the amide group. It would likely be soluble in organic solvents .

Future Directions

The future directions for research on “2-chloro-6-fluoro-N-methoxy-N-methylbenzamide” would depend on its intended use. If it has potential medicinal properties, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it has potential industrial applications, future research could focus on optimizing its synthesis and exploring its properties .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide are yet to be identified. This compound is a halogenated derivative and is used as an intermediate in numerous organic syntheses . The specific biological targets and their roles are currently under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given its use as an intermediate in organic syntheses, it may be involved in various biochemical reactions. The downstream effects of these reactions are subject to ongoing research .

Result of Action

The molecular and cellular effects of this compound’s action are not fully understood. As an intermediate in organic syntheses, it may contribute to the formation of various other compounds. The specific effects of these compounds at the molecular and cellular level are subject to ongoing research .

Biochemical Analysis

Biochemical Properties

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable enzyme that this compound interacts with is phosphodiesterase 10A (PDE10A), which is predominantly found in brain tissue By inhibiting PDE10A, this compound can modulate the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing various signaling pathways

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting PDE10A, this compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the modulation of cAMP and cGMP levels can impact the activity of protein kinases, which are crucial for regulating cell growth, differentiation, and apoptosis. Furthermore, this compound may influence the expression of genes involved in neurotransmission, potentially affecting neuronal function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE10A. This enzyme is responsible for the hydrolysis of cAMP and cGMP, which are second messengers involved in various cellular processes. By binding to the active site of PDE10A, this compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell. This accumulation can activate downstream signaling pathways, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies may lead to adaptive cellular responses, including changes in enzyme expression and activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways without causing significant toxicity. At higher doses, this compound may induce adverse effects, including toxicity and disruption of normal cellular function. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as PDE10A. The inhibition of this enzyme can alter metabolic flux and metabolite levels, impacting cellular energy balance and signaling. Additionally, the compound may undergo biotransformation by liver enzymes, leading to the formation of metabolites with distinct biochemical properties. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body. These factors play a critical role in determining the compound’s efficacy and safety in therapeutic applications .

Properties

IUPAC Name

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZAWJSSHJDLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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